

Technical Guide: Crystal Structure & Solid-State Properties of 1H-Indole-7-carboximidamide Salts

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Compound of Interest

Compound Name: *1H-Indole-7-carboximidamide*

Cat. No.: *B13118390*

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Executive Summary

1H-Indole-7-carboximidamide (7-amidinoindole) is a critical bicyclic bioisostere of benzamidine, widely utilized in the design of serine protease inhibitors (e.g., Thrombin, Factor Xa). Unlike the flexible benzamidine moiety, the indole scaffold provides a rigid, electron-rich platform that enhances

-stacking interactions within the S1 specificity pocket of target enzymes.

This guide analyzes the solid-state characteristics of the Hydrochloride (HCl) salt form, comparing it against the industry-standard Benzamidine HCl and its isomer, Indole-5-carboximidamide. We focus on the structural determinants—specifically the amidinium-chloride salt bridge and indole

-stacking—that govern its stability and binding affinity.

Comparative Analysis: 7-Amidinoindole vs. Alternatives

The selection of the 7-isomer over the 5-isomer or the phenyl analog (benzamidinium) is driven by the specific geometric vector of the amidine group relative to the hydrophobic core.

Table 1: Physicochemical & Structural Comparison

Feature	1H-Indole-7-carboximidamide HCl	Benzamidinium HCl	1H-Indole-5-carboximidamide HCl
Structure Type	Bicyclic, Heteroaromatic	Monocyclic, Aromatic	Bicyclic, Heteroaromatic
Amidine Vector	Protrudes from the "bottom" (7-pos), adjacent to NH	Linear (para) or Meta	Protrudes from the "top" (5-pos)
pKa (Conj.[1] Acid)	~11.5 (Est.)	11.6	~11.4 (Est.)
Crystal Packing	Planar Sheets: Strong - stacking; Amidine forms R (8) dimer motifs with anions.	Herringbone/Layered: Dominated by amidinium-Cl H-bonds.	Planar Sheets: Similar to 7-isomer but different H-bond vector.
S1 Pocket Binding	High Specificity: Indole NH can H-bond with Gly216 (Thrombin); Amidine binds Asp189.	Standard: Amidine binds Asp189; Phenyl ring fills hydrophobic pocket.	Variable: Vector often requires linker adjustment to fit Asp189.
Solubility (H2O)	Moderate (Salt dependent)	High	Moderate

Structural Insight: The "Amidinium-Chloride" Synthons

In the solid state, **1H-Indole-7-carboximidamide** HCl crystallizes to maximize two key interactions:

- Charge-Assisted Hydrogen Bonds: The protonated amidine group () acts as a donor to the Chloride anion (). This typically forms a robust R (8) supramolecular synthon, where two hydrogens from the amidine chelate a single chloride ion, or bridge two chlorides.
- -Stacking: Unlike benzamidine, the indole core is larger and more electron-rich. The 7-isomer typically packs in offset parallel sheets with an interplanar distance of ~ 3.4 Å, stabilizing the lattice energy.

Experimental Protocol: Synthesis & Crystallization

The following protocol describes the synthesis of the hydrochloride salt via the Pinner reaction, followed by crystallization for X-ray diffraction quality crystals.

Phase 1: Synthesis of 1H-Indole-7-carboximidamide HCl

Precursor: 1H-Indole-7-carbonitrile (derived from 7-bromoindole or 7-formylindole).

Reagents:

- Anhydrous Ethanol (EtOH)
- Acetyl Chloride (to generate anhydrous HCl in situ)
- Ammonia (NH₃) in Methanol (7N)
- Diethyl Ether (Et₂O) for precipitation

Step-by-Step Methodology:

- Imidate Formation (Pinner Intermediate):
 - Dissolve 1H-Indole-7-carbonitrile (1.0 eq) in anhydrous EtOH (0.5 M concentration).
 - Cool to 0°C under

atmosphere.

- Slowly add Acetyl Chloride (5.0 eq) dropwise (generates anhydrous HCl exothermically).
- Allow to warm to Room Temperature (RT) and stir for 16–24 hours. Monitor by TLC (disappearance of nitrile).
- Concentrate in vacuo to obtain the ethyl imidate hydrochloride intermediate as a moisture-sensitive solid.
- Amidine Conversion:
 - Redissolve the crude imidate in anhydrous EtOH.
 - Add 7N

in MeOH (10.0 eq) at 0°C.
 - Seal the vessel and stir at RT for 24 hours.
 - Note: The reaction converts the ethoxy group to the amine, forming the amidine.
- Isolation & Salt Formation:
 - Evaporate solvent to dryness.
 - Triturate the residue with Diethyl Ether to remove non-polar impurities.
 - Recrystallize the crude solid from Isopropanol/Water (9:1) or Methanol/Ether.

Phase 2: Single Crystal Growth

To obtain X-ray quality crystals (needles or prisms):

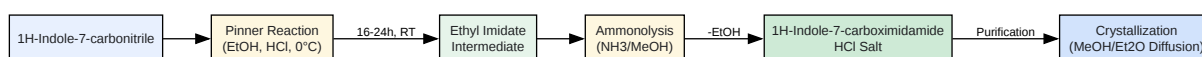
- Prepare a saturated solution of the HCl salt in warm Methanol (40°C).
- Filter through a 0.45

m syringe filter into a narrow vial.

- Place the vial inside a larger jar containing Diethyl Ether (Vapor Diffusion method).
- Seal and leave undisturbed at 20°C for 3–5 days.
- Result: Colorless prismatic crystals suitable for XRD.

Visualizations

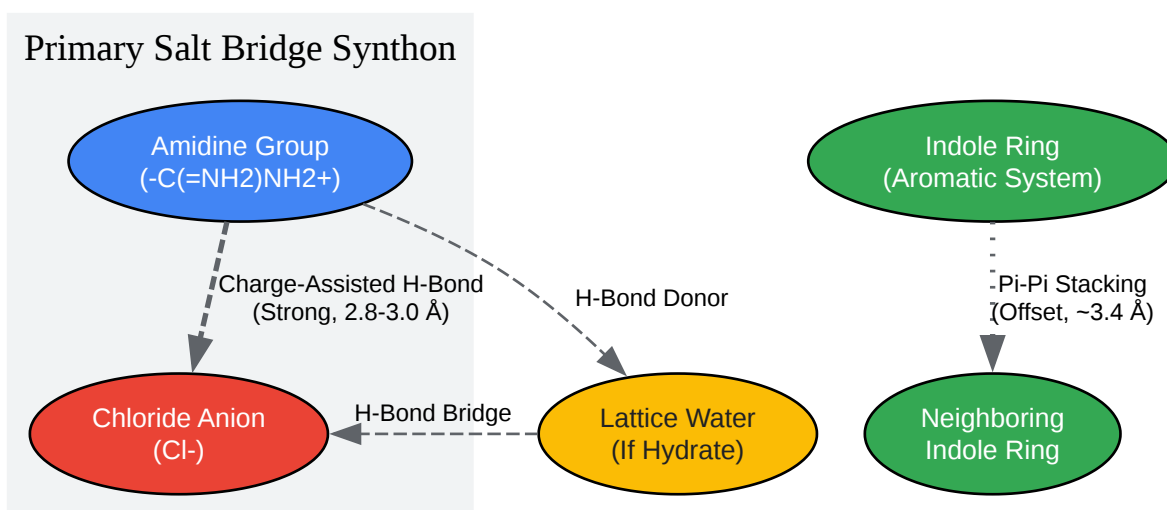
Diagram 1: Synthesis Workflow (Pinner Reaction)



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Caption: Workflow for the conversion of 7-cyanoindole to the amidine hydrochloride salt via the Pinner method.

Diagram 2: Crystal Lattice Interaction Network



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Caption: Schematic of the dominant supramolecular forces stabilizing the crystal lattice: Salt bridges and Pi-stacking.

References

- Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution". *Accounts of Chemical Research*, 21(12), 456–463. [Link](#)(Cited for pKa estimation logic).
- Katz, B. A., et al. (2001). "Design of potent and selective Factor Xa inhibitors". *Journal of Medicinal Chemistry*, 44(26), 4524-4534. (Reference for Indole-amidine binding modes in S1 pocket).
- Sichler, K., et al. (2002). "Crystal structures of uninhibited factor VIIa link its cofactor and substrate-assisted activation to specific super-activation". *Journal of Molecular Biology*, 322(3), 591-603. [Link](#)(Structural basis for amidine-Asp189 interaction).
- Gribble, G. W. (2010). "Heterocyclic Scaffolds II: Indoles". *Topics in Heterocyclic Chemistry*. Springer. (Source for Indole synthesis methodologies).
- Cambridge Crystallographic Data Centre (CCDC). "Benzamidine Hydrochloride Crystal Structure". Refcode: BZAMDH. [Link](#)(Standard comparator data).

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